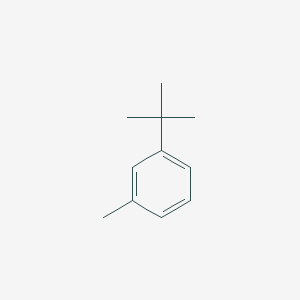

3-tert-Butyltoluene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-tert-butyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-9-6-5-7-10(8-9)11(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIAYWZZZOZUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148068 | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-38-3 | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butyltoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(1,1-dimethylethyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-Butyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering

Alkylation Reactions of Toluene (B28343)

A prevalent method for the tert-butylation of toluene is the reaction with tert-butyl alcohol in the presence of a solid acid catalyst, particularly zeolites. researchgate.net This approach is favored for being more environmentally friendly compared to traditional methods that use liquid acids like sulfuric acid or aluminum chloride. researchgate.netacs.org

Various large-pore zeolites have been investigated for the alkylation of toluene with tert-butyl alcohol. Among these, H-Beta (Hβ), H-Y, H-Mordenite (H-MOR), and HMCM-22 are commonly studied. acs.orgresearchgate.netresearchgate.net The activity of these catalysts often follows the order: H-BEA > H-Y > H-MOR > H-ZSM-5. researchgate.net

Studies have shown that H-Beta and H-Mordenite are among the most active catalysts for this reaction. researchgate.netrsc.org For instance, H-MOR with a Si/Al ratio of 17.5 demonstrated a toluene conversion of nearly 60% at 180 °C after 8 hours. researchgate.net Similarly, H-Beta zeolites also exhibit high catalytic activity. rsc.org Zeolite HMCM-22 has been noted for its high activity in toluene conversion and high selectivity towards the para-isomer. acs.org The main products identified when using these catalysts are 4-tert-butyltoluene (B18130) and 3-tert-butyltoluene. acs.orgresearchgate.net

The catalytic performance of zeolites in toluene alkylation is intrinsically linked to their physical and chemical properties.

Acidity : The number and strength of acid sites on the zeolite are crucial. A higher concentration of Brønsted acid sites generally leads to higher toluene conversion. x-mol.com For example, the catalytic activity of H-Beta zeolites is attributed to their high acidity and three-dimensional pore system. rsc.org Zeolite HMCM-22, which possesses the highest total acidity and a low ratio of Brønsted to Lewis acids among certain tested zeolites, shows high toluene conversion activity. acs.org However, very strong acid sites can promote the isomerization of the initially formed 4-tert-butyltoluene to the more thermodynamically stable this compound, thus affecting product selectivity. rsc.org

Pore Structure and Shape Selectivity : The pore dimensions of the zeolite catalyst play a critical role in determining product selectivity through a concept known as shape selectivity. The kinetic diameter of this compound (0.65 nm) is larger than that of 4-tert-butyltoluene (0.58 nm). rsc.orgcjcatal.com In zeolites with appropriate pore sizes, the diffusion of the bulkier this compound isomer is restricted, favoring the formation and diffusion of the linear 4-tert-butyltoluene out of the catalyst pores. rsc.orgcjcatal.com However, in large-pore zeolites like H-Beta, the pore openings (e.g., 0.67 nm x 0.66 nm) are large enough to allow the diffusion of both isomers, leading to lower para-selectivity. rsc.orgrsc.org The diffusion of reactants and products within the pores of different zeolites like MOR, Beta, and USY also influences catalytic stability and selectivity by affecting the formation of bulky intermediates and coke deposition. rsc.org

To enhance the selectivity towards a specific isomer, particularly the commercially valuable 4-tert-butyltoluene, parent zeolites are often modified.

Cerium Oxide (Ce₂O₃) : Modifying H-Beta or H-Mordenite zeolites with cerium oxide has been shown to increase the selectivity for 4-tert-butyltoluene. researchgate.netresearchgate.net The addition of Ce₂O₃ can narrow the pore openings of the zeolite, which enhances shape selectivity. researchgate.netresearchgate.net It also tends to passivate the acid sites on the external surface of the catalyst, which suppresses the secondary isomerization of 4-tert-butyltoluene to this compound. researchgate.netresearchgate.net For instance, a 5% Ce₂O₃/H-beta catalyst achieved a high para-tert-butyltoluene selectivity of 82.7% at 180°C. researchgate.net

Phosphotungstic Acid (HPW) : Loading H-Beta zeolites with phosphotungstic acid (HPW) can significantly improve both toluene conversion and para-selectivity. x-mol.comcjcatal.com The HPW modification increases the Brønsted acidity of the catalyst, leading to higher activity. x-mol.com A 30% HPW-loaded H-Beta catalyst showed a toluene conversion of 73.1% compared to 54.0% for the parent H-Beta. cjcatal.com Simultaneously, the loading of HPW narrows the catalyst's pores, which restricts the diffusion of the bulkier this compound isomer, thereby increasing the selectivity for the para-isomer to around 81%. cjcatal.com

Other modifications, such as with Fe₂O₃, have also been studied, showing increased para-selectivity by narrowing pores and reducing the number of strong acid sites. rsc.org

The yield and selectivity of this compound are highly dependent on the reaction conditions.

Temperature : Increasing the reaction temperature generally increases the conversion of toluene. researchgate.netresearchgate.net However, very high temperatures can negatively affect selectivity. For example, the selectivity for 4-tert-butyltoluene tends to decrease at higher temperatures due to the promotion of isomerization to the more stable this compound. researchgate.net Optimal temperatures are often found in the range of 160-190 °C for liquid-phase reactions. researchgate.netrsc.org

Molar Ratio : The molar ratio of toluene to tert-butyl alcohol is a key parameter. A higher molar ratio of toluene to the alkylating agent is often employed to suppress the formation of di-tert-butylated products. acs.org An optimal ratio of toluene to tert-butyl alcohol of 6:1 has been reported for reactions over HY, Hβ, and HMCM-22 catalysts. acs.org

Space Velocity : The weight hourly space velocity (WHSV), which is the feed rate of reactants over the catalyst weight, also influences the reaction. A space velocity of 4.0 h⁻¹ was found to be optimal in a study using HY, Hβ, and HMCM-22 catalysts. acs.org

Pressure : Reactions are often carried out under autogenous pressure in batch reactors. acs.org

Table 1: Optimized Reaction Conditions for Toluene Alkylation with tert-Butyl Alcohol

| Catalyst | Temperature (°C) | Toluene/tert-Butyl Alcohol Molar Ratio | Space Velocity (h⁻¹) | Key Finding | Reference |

|---|---|---|---|---|---|

| HY, Hβ, HMCM-22 | 200 (473 K) | 6:1 | 4.0 | HMCM-22 showed high activity and para-selectivity. | acs.orgresearchgate.net |

| xCe₂O₃/H-beta | 180 | 1:3 | N/A (Batch) | 5%Ce₂O₃/H-beta exhibited max PTBT selectivity (82.7%). | researchgate.net |

| HPW(30%)/HBEA | 180 | N/A | N/A (Batch) | Toluene conversion reached 73.1% with 80.9% para-selectivity. | x-mol.com |

| H-Mordenite | 150-190 | 1:1 to 1:6 | 1-8 | Continuous gas-phase reaction. | google.com |

Another synthetic route is the alkylation of toluene with tert-butyl chloride. This reaction is a classic example of a Friedel-Crafts alkylation. It is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride. scispace.com Studies have been conducted to develop a statistical model for this reaction, considering parameters like temperature, the molar ratio of toluene to tert-butyl chloride, and the amount of catalyst. scispace.com The interaction between these factors was found to be significant for the yield of tert-butyl toluene. scispace.com Ionic liquids containing aluminum chloride have also been explored as catalysts, achieving 100% conversion of tert-butyl chloride at 0 °C. gychbjb.com The selectivity towards the para-isomer could be significantly enhanced by adding cuprous chloride as a promoter to the ionic liquid catalyst. gychbjb.com

Alkylation with tert-Butyl Chloride

Lewis Acid Catalysis (e.g., Anhydrous Aluminum Chloride)

The Friedel-Crafts alkylation of toluene with a tert-butylating agent, such as tert-butyl chloride, is a common method for synthesizing tert-butyltoluene isomers. benchchem.com This reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being a prominent example. benchchem.combenchchem.comlibretexts.org The reaction proceeds via electrophilic substitution where the tert-butyl carbocation, generated from the interaction of the alkylating agent and the catalyst, attacks the toluene ring. libretexts.org The formation of the electrophile, CH₃⁺, occurs through the reaction between chloromethane (B1201357) and the aluminum chloride catalyst. libretexts.org

The reaction conditions for the alkylation of toluene with tert-butyl chloride using AlCl₃ often involve temperatures in the range of 0–5°C and a reaction time of 4–6 hours. benchchem.com The amount of catalyst used is a critical parameter influencing the reaction. scispace.com While effective, the use of AlCl₃ presents challenges, including its moisture sensitivity, which can lead to the liberation of corrosive hydrogen chloride, and its potential to promote the formation of unwanted isomers. google.com

Statistical Modeling of Reaction Parameters

To optimize the yield of tert-butyltoluene, statistical models have been developed to investigate the influence of various reaction parameters. scispace.comresearchgate.net A study utilizing a 3-factor, 2-level Yates pattern experimental design focused on the alkylation of toluene with tert-butyl chloride using anhydrous aluminum chloride as a catalyst. scispace.comresearchgate.net The three key parameters investigated were temperature, the molar ratio of toluene to tert-butyl chloride, and the amount of anhydrous aluminum chloride. scispace.comresearchgate.net

The study revealed that all three main effects, as well as the two- and three-factor interactions, were statistically significant in determining the yield of tert-butyltoluene. scispace.comresearchgate.net The developed model demonstrated good predictive accuracy, with the difference between experimental and predicted yields not exceeding 2.22%. scispace.comresearchgate.net This statistical approach allowed for the identification of optimal conditions to achieve the best possible yield, which was reported to be 51.2%. scispace.comresearchgate.net

Table 1: Investigated Parameters and Their Ranges in the Statistical Modeling of Toluene tert-Butylation scispace.comresearchgate.net

| Parameter | Lower Level (-) | Upper Level (+) |

|---|---|---|

| Temperature (°C) | 10 | 30 |

| Molar Ratio (Toluene:tert-Butyl Chloride) | 2:1 | 4:1 |

| Amount of AlCl₃ (g per mole of tert-butyl chloride) | 5 | 10 |

Ionic Liquid-Catalyzed Alkylation

In an effort to develop more environmentally friendly and efficient catalytic systems, ionic liquids have been explored as catalysts for the alkylation of toluene. cip.com.cnresearchgate.net Acidic ionic liquids, such as those prepared from triethylamine (B128534) hydrochloride (Et₃NHCl) and aluminum chloride (AlCl₃), have shown good activity and selectivity for the synthesis of p-tert-butyltoluene (PTBT) from toluene and 2-chloro-2-methylpropane (B56623). researchgate.net

Optimal reaction conditions for this system were identified as a molar ratio of AlCl₃ to Et₃N-HCl of 1.6, a reaction temperature of 20°C, a mass fraction of toluene to ionic liquid of 10%, and a molar ratio of 2-chloro-2-methylpropane to toluene of 0.5. researchgate.net Under these conditions, a 98% conversion of 2-chloro-2-methylpropane and an 82.5% selectivity for PTBT were achieved. researchgate.net A key advantage of this system is the reusability of the ionic liquid, which can be used up to five times without a significant loss of catalytic activity. researchgate.net

Other research has explored the use of chloroaluminate ionic liquids like [Et₃NH]Cl-2.0AlCl₃ and [PyH]Cl-2.0AlCl₃, modified with additives such as FeCl₃, CuCl, and CH₃NO₂. These modifications were found to significantly improve the selectivity towards p-tert-butyltoluene, with selectivities reaching over 85% with a CuCl-modified [PyH]Cl-2.0AlCl₃ ionic liquid. gychbjb.com

Industrial-Scale Preparation Strategies

On an industrial scale, the synthesis of this compound and its derivatives often involves different strategies that prioritize cost-effectiveness, safety, and efficiency.

Oxidation Pathways for Derivatives

The oxidation of tert-butyltoluene isomers is a crucial industrial process for the production of valuable derivatives like tert-butylbenzoic acids. The oxidation of this compound, for instance, can yield 3-tert-butylbenzoic acid. benchchem.com A viable large-scale method for this transformation is the air or oxygen oxidation in the presence of cobalt catalysts, such as cobalt(II) acetate (B1210297), often in an acetic acid solvent. benchchem.com This process can achieve yields exceeding 70% under optimized conditions, which typically involve temperatures between 150–180°C and pressures of 10–15 bar O₂. benchchem.com

Another approach involves the oxidation of tertiary-butyl groups attached to an aromatic ring using nitrogen dioxide (NO₂) gas at temperatures above 160°C in an inert solvent like trichlorobenzene. google.com This method has been applied to the oxidation of 3-tertiary butyltoluene. google.com Furthermore, electrochemical oxidation methods have been developed for the synthesis of derivatives like 3-tert-butylbenzaldehyde (B1365090) dimethyl acetal (B89532) from this compound. google.com

Isomeric Product Distribution and Regioselectivity Control

A significant challenge in the tert-butylation of toluene is controlling the distribution of the resulting isomers: ortho, meta, and para-tert-butyltoluene. The bulky nature of the tert-butyl group generally leads to steric hindrance, which influences the position of substitution on the toluene ring.

During the alkylation of toluene, the para-isomer is often the major product, followed by the meta-isomer. researchgate.net The ortho-isomer is typically not formed in significant amounts, if at all, due to the steric hindrance between the incoming tert-butyl group and the methyl group of toluene. researchgate.net However, the selectivity for the para-isomer can be influenced by various factors, including the catalyst and reaction temperature. For instance, when using certain zeolite catalysts, the selectivity for the para-isomer tends to decrease at higher temperatures. researchgate.net

The choice of catalyst plays a crucial role in regioselectivity. While Lewis acids like AlCl₃ can lead to a mixture of isomers, the use of shape-selective catalysts like certain zeolites (e.g., H-mordenite, Hβ, HMCM-22) can significantly enhance the selectivity towards the para-isomer. researchgate.netresearchgate.net For example, modifying Hβ zeolite with Fe₂O₃ has been shown to increase the selectivity for p-tert-butyltoluene by narrowing the catalyst's pores, which favors the diffusion of the less bulky para-isomer over the meta-isomer. rsc.org The isomerization of 4-tert-butyltoluene to the more stable this compound is a known secondary reaction that can affect the final product distribution. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Toluene |

| tert-Butyl chloride |

| Anhydrous aluminum chloride |

| p-tert-Butyltoluene (PTBT) |

| 2-Chloro-2-methylpropane |

| Triethylamine hydrochloride |

| Chloroaluminate |

| Ferric chloride |

| Cuprous chloride |

| Nitromethane |

| 3-tert-Butylbenzoic acid |

| Cobalt(II) acetate |

| Acetic acid |

| Nitrogen dioxide |

| Trichlorobenzene |

| 3-tert-Butylbenzaldehyde dimethyl acetal |

| o-tert-Butyltoluene |

| m-tert-Butyltoluene |

| H-mordenite |

| Hβ zeolite |

| HMCM-22 zeolite |

| Iron(III) oxide |

Chemical Transformations and Mechanistic Investigations

Oxidation Reactions

The oxidation of 3-tert-butyltoluene can be controlled to yield either carboxylic acids or aldehydes, depending on the reaction conditions and the oxidizing agents employed.

The synthesis of 3-tert-butylbenzoic acid from this compound is a significant industrial process. This conversion is typically achieved through oxidation, where the methyl group of this compound is transformed into a carboxyl group.

Various oxidizing agents and catalytic systems can be employed for the conversion of this compound to 3-tert-butylbenzoic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromic acid (H2CrO4) are effective for this transformation. benchchem.com

In industrial applications, catalytic systems are often preferred due to their efficiency and cost-effectiveness. Cobalt-based catalysts, such as cobalt acetate (B1210297), are widely used. benchchem.comresearchgate.net These reactions are typically carried out in the presence of air or oxygen as the primary oxidant. benchchem.comresearchgate.net The use of a cobalt acetate catalyst in acetic acid is a common method for the commercial production of aromatic acids. researchgate.net Other catalytic systems may include combinations of cobalt, manganese, and bromide salts. For instance, a Co/Mn/Br catalyst system has been used for the aerial oxidation of substituted aromatic hydrocarbons. iitm.ac.in

Table 1: Oxidizing Agents and Catalytic Systems for the Synthesis of 3-tert-Butylbenzoic Acid

| Oxidizing Agent/Catalyst | Description |

| Potassium Permanganate (KMnO4) | A strong oxidizing agent capable of converting the methyl group to a carboxylic acid. benchchem.com |

| Chromic Acid (H2CrO4) | Another powerful oxidizing agent used for the same conversion. benchchem.com |

| Cobalt Acetate (Co(OAc)2) | A homogeneous catalyst often used in industrial processes with air/oxygen. benchchem.comresearchgate.net |

| Co/Mn/Br System | A mixed catalyst system used in aerial oxidation reactions. iitm.ac.in |

For large-scale production of 3-tert-butylbenzoic acid, the oxidation of this compound using air or oxygen with cobalt catalysts is a practical approach. benchchem.com This method can achieve yields exceeding 70% under optimized conditions, which include a temperature range of 150–180°C and an oxygen pressure of 10–15 bar, with acetic acid as the solvent. benchchem.com

Process optimization in an industrial setting focuses on maximizing yield and purity while minimizing costs and environmental impact. Key parameters that are often fine-tuned include reaction temperature, catalyst concentration, and oxygen flow rate. For example, in the oxidation of p-tert-butyltoluene, the optimal temperature was found to be 140°C with a specific cobalt catalyst concentration and oxygen flow to maximize the yield of p-tert-butylbenzoic acid. lew.ro Another study on p-tert-butyltoluene oxidation identified optimal conditions as 130°C, a 1:3 weight ratio of reactant to solvent, and 5% catalyst concentration. researchgate.netresearchgate.net While these studies focus on the para-isomer, the principles of optimizing reaction parameters are directly applicable to the industrial production of the meta-isomer derivative.

Table 2: Industrial Process Parameters for Oxidation of tert-Butyltoluene

| Parameter | Optimized Condition | Source |

| Temperature | 130-180°C | benchchem.comresearchgate.netresearchgate.net |

| Catalyst | Cobalt Acetate | benchchem.comresearchgate.net |

| Oxidant | Air/Oxygen | benchchem.comresearchgate.net |

| Solvent | Acetic Acid | benchchem.comresearchgate.net |

| Yield | >70% | benchchem.com |

While the complete oxidation of the methyl group leads to carboxylic acids, under controlled conditions, the reaction can be stopped at the aldehyde stage. The selective oxidation of the benzylic position of this compound can yield 3-tert-butylbenzaldehyde (B1365090). It is important to note that much of the available research focuses on the para-isomer, 4-tert-butyltoluene (B18130), to produce 4-tert-butylbenzaldehyde, a significant compound in the fragrance industry. ajol.infonih.gov However, the principles of benzylic oxidation are applicable to the meta-isomer as well.

Electrochemical methods offer a distinct approach to benzylic oxidation. The direct electrochemical oxidation of 4-t-butyltoluene at graphite (B72142) electrodes in methanol (B129727) has been investigated to understand the reaction mechanism and kinetics. ajol.info This process can lead to the formation of 4-t-butylbenzaldehyde dimethyl acetal (B89532), a direct precursor to the aldehyde. ajol.info The mechanism is thought to involve two pathways: a direct oxidation of the substrate at the anode and an indirect oxidation mediated by solvent radicals. ajol.infojournals.co.za The electrolysis of electron-rich methylarenes like 4-tert-butyltoluene in methanol is initiated by an electron transfer at the anode to form an arene radical-cation, which then undergoes proton transfer and a second electron transfer to generate a benzylic cation that is trapped by methanol. nih.gov

The kinetics of the electrochemical oxidation of p-tert-butyltoluene have been found to follow a pseudo-first-order reaction. researchgate.net The rate of electro-oxidation can be influenced by factors such as the electrode material and current density. ajol.infodntb.gov.ua

The distribution of products in the oxidation of this compound is highly dependent on the reaction conditions. Factors such as the choice of oxidant, catalyst, solvent, temperature, and reaction time can be manipulated to favor the formation of either the carboxylic acid or the aldehyde.

In catalytic air oxidation, higher temperatures and longer reaction times generally favor the formation of the carboxylic acid. lew.ro For instance, in the oxidation of p-tert-butyltoluene, increasing the temperature from 130°C to 150°C led to a higher conversion rate but a slightly lower yield of the corresponding benzoic acid due to the formation of secondary products. lew.ro

In electrochemical oxidations, the current density and the composition of the electrolyte play a crucial role. An increase in current density during the electrochemical oxidation of 4-t-butyltoluene was found to improve the yield of the target aldehyde acetal. ajol.info The choice of supporting electrolyte, such as sulfuric acid, sodium perchlorate, or sodium tetrafluoroborate, also significantly impacts the product yield and current efficiency, with sulfuric acid providing the best results in one study. journals.co.za The substrate-to-solvent ratio is another critical parameter, with higher substrate concentrations sometimes leading to the formation of dimers and other byproducts. ajol.info

Table 3: Influence of Reaction Conditions on Product Selectivity

| Reaction Condition | Effect on Product Distribution | Source |

| Higher Temperature | Favors carboxylic acid formation in catalytic air oxidation. | lew.ro |

| Increased Current Density | Can improve aldehyde yield in electrochemical oxidation. | ajol.info |

| Electrolyte Choice | Significantly affects yield and efficiency in electrochemical methods. | journals.co.za |

| Substrate Concentration | High concentrations can lead to byproducts in electrochemical oxidation. | ajol.info |

Oxidation to Ketones

The oxidation of the methyl group in this compound can lead to the formation of ketones. While direct oxidation to a ketone is less common than oxidation to the corresponding carboxylic acid, certain methodologies can achieve this transformation. For instance, the use of specific catalytic systems can favor the formation of ketone derivatives. Manganese-based catalysts, in particular, have been utilized for the oxidation of alkyl aromatics to their corresponding ketones. researchgate.net The reaction typically involves a C-H activation process at the benzylic position.

Electrochemical methods also present a pathway to derivatives that can be converted to ketones. Anodic methoxylation of this compound in methanol can yield 3-tert-butylbenzaldehyde dimethyl acetal. benchchem.com This acetal can then be hydrolyzed under acidic conditions to furnish the corresponding benzaldehyde, which is a ketone at the aldehyde oxidation state.

Reduction Reactions to Benzyl (B1604629) Alcohols

The reduction of the corresponding carboxylic acid, 3-tert-butylbenzoic acid, can produce 3-tert-butylbenzyl alcohol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Furthermore, the direct synthesis of benzyl alcohol derivatives from related starting materials is also documented. For example, 3-hydroxymethylbenzyl alcohol can be used as a starting material to synthesize more complex benzyl alcohol derivatives, such as 3-tert-butyldimethylsilyloxymethyl-benzyl alcohol. prepchem.com

Electrophilic Aromatic Substitution Reactions

The tert-butyl and methyl groups on the aromatic ring of this compound direct incoming electrophiles to specific positions. The tert-butyl group is an ortho-para director, though the bulky nature of the group can sterically hinder the ortho positions. stackexchange.com The methyl group is also an ortho-para director. In this compound, the directing effects of both groups must be considered to predict the regioselectivity of electrophilic aromatic substitution reactions.

In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃), this compound can undergo bromination. The electrophile, Br+, will preferentially add to the positions activated by both the methyl and tert-butyl groups. Considering the directing effects, the positions ortho and para to the methyl group (positions 2, 4, and 6) and the positions ortho and para to the tert-butyl group (positions 2, 4, and 5) are activated. The cumulative effect and steric hindrance will determine the final product distribution.

Research on related di-substituted benzenes provides insight. For example, the bromination of 1,4-di-t-butylbenzene yields 2,5-di-t-butylbromobenzene, indicating substitution at a position ortho to one tert-butyl group and meta to the other. cdnsciencepub.com

The nitration of this compound involves the reaction with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. cerritos.edu The regioselectivity of the reaction is governed by the directing effects of the existing alkyl substituents.

Gas-phase studies on the nitration of p-tert-butyltoluene have shown that attack can occur at the ipso-position (the carbon atom bearing the tert-butyl group). acs.org This leads to dealkylation, where the tert-butyl group is cleaved from the aromatic ring. acs.org

Detailed studies on the nitration of p-tert-butyltoluene in acetic anhydride (B1165640) have revealed the formation of nitro-acetoxy adducts. cdnsciencepub.comresearchgate.net These adducts are formed through the attack of the nitronium ion at a position already substituted (ipso attack) or at an unsubstituted position, followed by the addition of an acetate nucleophile. Specifically, the nitration of p-tert-butyltoluene yields 5-tert-butyl-2-methyl-2-nitro-1,2-dihydrophenyl acetate, cis- and trans-1-tert-butyl-4-methyl-4-nitro-1,4-dihydrophenyl acetate, and 4-tert-butyl-2-nitrotoluene. researchgate.netcdnsciencepub.com

These adducts can undergo rearomatization through various pathways. For instance, the 1,2-acetate adduct can eliminate nitrous acid under mildly acidic conditions to form 5-tert-butyl-2-methylphenyl acetate. cdnsciencepub.comresearchgate.net Under more strongly acidic conditions, 4-tert-butyl-2-nitrotoluene is formed. cdnsciencepub.comresearchgate.net The 1,4-acetate adducts can also lead to the formation of 4-tert-butyl-2-nitrotoluene and, notably, p-tolyl acetate through the elimination of tert-butyl nitrite (B80452). cdnsciencepub.com

Table 1: Products from the Nitration of p-tert-butyltoluene in Acetic Anhydride researchgate.netcdnsciencepub.com

| Product | Yield (%) |

| 5-tert-butyl-2-methyl-2-nitro-1,2-dihydrophenyl acetate | 43 |

| cis- and trans-1-tert-butyl-4-methyl-4-nitro-1,4-dihydrophenyl acetate | 16 |

| 4-tert-butyl-2-nitrotoluene | 41 |

The stability of the tert-butyl cation plays a significant role in the reaction mechanisms, particularly in the rearomatization of adducts formed during nitration. cdnsciencepub.com The tert-butyl cation is one of the most stable carbocations due to hyperconjugation, where the C-H bonds of the methyl groups donate electron density to the positively charged carbon. fiveable.me

In the rearomatization of the 1,4-nitro-acetoxy adduct of p-tert-butyltoluene, the formation of p-tolyl acetate is explained by a mechanism involving the loss of a nitrite anion and a tert-butyl cation. cdnsciencepub.com This pathway is observed in this specific case because of the high stability of the departing tert-butyl cation, a phenomenon not seen with other tertiary adducts. cdnsciencepub.com This highlights how the intrinsic properties of the substituents can open up unique reaction channels.

Nitration Reactions

Carbon-Hydrogen (C-H) Functionalization

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. The C-H bonds of this compound, both on the aromatic ring and the methyl group, are potential sites for such transformations.

The transition metal-catalyzed acylation of indoles is a well-established method for the synthesis of 3-acylindoles, which are important structural motifs in many biologically active compounds. rsc.orgrsc.org These reactions typically proceed via C-H activation at the C3 position of the indole (B1671886) ring, which is inherently nucleophilic. uniovi.es Various transition metals, including rhodium and iridium, have been shown to effectively catalyze the C-H functionalization of indoles with different coupling partners. rsc.orgnih.gov

While this is a significant area of research, specific examples detailing the use of this compound or its derivatives as the acylating agent in the transition metal-catalyzed C-H acylation of indoles are not widely documented in a review of the current scientific literature. These reactions often employ activated acyl sources like aldehydes or acid chlorides.

Ruthenium and copper catalysts are versatile tools for a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Ruthenium catalysts, for instance, are effective in oxidative cross-coupling reactions and various C-H functionalization/alkylation processes. uniovi.esorganic-chemistry.orgrsc.org Copper-catalyzed reactions, including Ullmann-type couplings and modern variations, are fundamental for forming C-C, C-N, and C-O bonds. beilstein-journals.orgrsc.orgnih.gov

Specific studies focusing on this compound in ruthenium- or copper-catalyzed cross-coupling reactions are limited in the surveyed literature. However, the reactivity of the closely related isomer, 4-tert-butyltoluene, has been demonstrated in a metal-free, iodine-catalyzed cross-coupling reaction with amides, which proceeds via C-H functionalization of the methyl group. In one study, the reaction of p-tert-butyltoluene with N-methylbenzamide, using aqueous tert-butyl hydroperoxide (TBHP) as an oxidant and iodine as the catalyst, yielded the corresponding coupled imide product in 71% yield. acs.org This demonstrates the potential of the benzylic C-H bonds in the tert-butyltoluene scaffold to participate in oxidative coupling reactions.

Table 1: Iodine-Catalyzed Coupling of Substituted Toluenes with N-methylbenzamide acs.org

| Substituted Toluene (B28343) | Product Yield (%) |

|---|---|

| p-methoxytoluene | 69 |

| p-tert-butyltoluene | 71 |

| p-chlorotoluene | 72 |

| p-bromotoluene | 67 |

| o-bromotoluene | 58 |

Reaction conditions: N-methylbenzamide (1a), substituted toluene, aqueous TBHP, I2 (catalyst), Na2CO3, 110 °C.

Isomerization and Transalkylation Mechanisms

The isomers of tert-butyltoluene can interconvert under catalytic conditions, typically driven by the pursuit of thermodynamic stability. These reactions are often accompanied by side reactions such as dealkylation and transalkylation.

The isomerization of tert-butyltoluene isomers, particularly the conversion of 4-tert-butyltoluene to this compound, is a well-documented process. researchgate.netresearchgate.net this compound is recognized as the thermodynamically more stable isomer. google.comgoogle.com This transformation can be catalyzed by various acid catalysts, including aluminum chloride (AlCl₃), zeolite catalysts, and ionic liquids. google.com

Under AlCl₃ catalysis, an equilibrium mixture of the meta and para isomers is formed with an approximate m/p ratio of 2:1. google.com Similar equilibria are established with other catalysts like triflates. google.com However, this isomerization is often in competition with a transalkylation equilibrium, which leads to the formation of toluene and 3,5-di-tert-butyltoluene. google.com Studies using zeolite catalysts for the alkylation of toluene with tert-butanol (B103910) also report the secondary isomerization of the initial product, 4-tert-butyltoluene, into the more stable this compound. researchgate.net

Table 2: Isomerization of 4-tert-butyltoluene

| Catalyst | Key Observation | Reference |

|---|---|---|

| AlCl₃ | Equilibrium m/p ratio of ~2:1. | google.com |

| Tris(trifluoromethanesulfonates) | Equilibrium m/p ratio of ~2:1. | google.com |

| Zeolite Catalysts | Secondary isomerization of 4-tert-butyltoluene to this compound observed. | researchgate.net |

Dealkylation is a significant secondary reaction that occurs during the acid-catalyzed isomerization of tert-butyltoluenes. This process involves the removal of the tert-butyl group to yield toluene. The resulting tert-butyl cation can then alkylate another aromatic molecule, leading to transalkylation products such as di-tert-butyltoluene. This dealkylation-realkylation sequence is considered a key mechanistic pathway for the isomerization process itself under certain Friedel-Crafts conditions.

The dealkylation of tert-butyltoluenes is also observed as a competing reaction during the alkylation of toluene over various zeolite catalysts. researchgate.netresearchgate.net In gas-phase studies involving the reaction of radiolytically produced D₃⁺ ions with p-tert-butyltoluene, dealkylation to form toluene was found to be the predominant reaction pathway over isomerization.

Free Radical Reaction Pathways

This compound can participate in reactions involving free radical intermediates, primarily through the activation of the C-H bonds on the benzylic methyl group. The stability of the resulting benzyl radical is a key driver for these reactions.

A prominent example of a free radical pathway is the bromination of the methyl group. Studies on 4-tert-butyltoluene have shown that it can be converted to 4-tert-butylbenzyl bromide in high yields via radical bromination. sciencemadness.orggoogle.com One method employs an aqueous solution of hydrogen peroxide and hydrogen bromide, which, when illuminated by an incandescent light bulb, serves as a source of bromine radicals. sciencemadness.org Another process uses liquid bromine without a solvent at elevated temperatures (145-220°C) to achieve radical bromination. google.com These reactions proceed via the classic radical chain mechanism of initiation, propagation, and termination, where a bromine radical abstracts a hydrogen atom from the methyl group to form a stabilized benzyl radical.

Furthermore, the structural motif of a substituted toluene with bulky tert-butyl groups is found in well-known antioxidants like Butylated Hydroxytoluene (BHT) (2,6-di-tert-butyl-4-methylphenol). atamanchemicals.comatamanchemicals.com Phenolic compounds like BHT function as radical scavengers by donating their phenolic hydrogen atom to terminate chain reactions, particularly in preventing the oxidation of organic materials. atamanchemicals.comatamanchemicals.com While this compound itself is not a phenol, the reactivity principles of related compounds highlight the influence of the alkyl substituents on radical reactions. The oxidation of this compound to 3-tert-butylbenzoic acid can be achieved with strong oxidizing agents like potassium permanganate, a reaction that can proceed through radical intermediates. benchchem.com

Intermolecular Hydrogen Atom Transfer Studies

Intermolecular hydrogen atom transfer (HAT) is a fundamental reaction mechanism where a hydrogen atom is exchanged between two separate molecules. In the context of this compound, this process typically involves the abstraction of a benzylic hydrogen atom from the methyl group by a radical species. This generates a 3-tert-butylbenzyl radical, which can then participate in subsequent chemical transformations.

Recent research has explored the use of this compound as a source of C(sp³)-H bonds in hydroalkylation reactions enabled by a combination of nickel-hydride (NiH) catalysis and a HAT process. chemrxiv.orgnih.gov These studies provide insight into the intermolecular HAT involving this compound. The general mechanism initiates with the formation of an electrophilic alkoxy radical from a peroxide. This alkoxy radical then triggers a HAT event, abstracting a hydrogen atom from the C(sp³)–H bond of this compound to form a nucleophilic alkyl radical. nih.gov This radical intermediate subsequently couples with an alkyl metallic species generated from an olefin substrate to form a new C(sp³)–C(sp³) bond. nih.gov

In one such study, the hydroalkylation of unactivated olefins was achieved by merging a NiH-catalyzed radical relay with a HAT process. nih.gov The reaction demonstrated that tert-butyltoluene is a competent substrate, participating as the C(sp³)-H donor.

Table 1: Research Findings on Intermolecular HAT of tert-Butyltoluene

| Reaction Type | Catalytic System | HAT Promoter | Role of tert-Butyltoluene | Product Yield | Reference |

| Hydroalkylation of Unactivated Olefins | NiH-Catalyzed Radical Relay | Peroxide/Alkoxy Radical | C(sp³)-H Donor | 52% | chemrxiv.orgnih.gov |

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) and Hybrid QM/MM Approaches

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for investigating the behavior of molecules like 3-tert-butyltoluene. These computational techniques are instrumental in elucidating reaction mechanisms and understanding the energetics of chemical transformations.

Computational studies have been employed to understand the reaction mechanisms involving this compound, particularly in acid-catalyzed alkylation reactions. The tert-butylation of toluene (B28343), which can yield this compound among other isomers, is thought to proceed through a carbenium ion mechanism. researchgate.net The process typically involves the dehydration of tert-butanol (B103910) to isobutylene, which is then protonated by a solid acid catalyst, such as a zeolite, to form a tert-butyl carbocation. researchgate.net This electrophile then attacks the toluene ring.

Hybrid QM/MM methods are particularly suited for studying reactions within complex environments like zeolite pores. researchgate.net These methods can accurately model the active site of the catalyst at a high level of theory (QM) while treating the surrounding framework with a less computationally expensive method (MM). researchgate.net This approach has been used to investigate the alkylation of toluene with tert-butyl alcohol, providing insights into how the catalyst structure influences product selectivity. researchgate.net For instance, the diffusion of this compound, which has a kinetic diameter of 0.65 nm, can be restricted within the narrowed pores of modified zeolites, thereby favoring the formation of other isomers like 4-tert-butyltoluene (B18130) (p-tert-butyltoluene). researchgate.net

The analysis of energy profiles and transition states is crucial for understanding reaction kinetics. High-level ab initio calculations, including composite methods like G3MP2, have been used to study the thermodynamics of isomerization and transalkylation reactions of tert-butylbenzenes. acs.org These calculations provide valuable data on the relative stabilities of isomers and the energy barriers for their interconversion.

For example, in the tert-butylation of toluene, the main products observed are often 4-tert-butyltoluene and this compound, with 2-tert-butyltoluene being absent due to steric hindrance. researchgate.netresearchgate.net The relative yields of the meta and para isomers are governed by the reaction conditions and the catalyst used. Computational models can predict the transition state energies for the formation of each isomer, helping to explain the observed product distributions.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound.

DFT calculations can provide a detailed picture of the electronic structure and charge distribution within the this compound molecule. The tert-butyl group is known to be electron-donating through hyperconjugation. This electronic effect influences the charge distribution in the aromatic ring, which in turn affects the molecule's reactivity in electrophilic aromatic substitution reactions. While specific DFT studies on the charge distribution of this compound are not extensively detailed in the provided context, related research on similar compounds, such as 3-tert-butylbenzoic acid, indicates that computational studies can effectively model charge distribution. benchchem.com Such calculations would reveal the precise electronic influence of the tert-butyl group at the meta position on the aromatic ring of toluene.

The electronic influence of a substituent on the reactivity of an aromatic compound can be quantified using Hammett constants (σ). annualreviews.orglibretexts.org These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. libretexts.org For a substituent in the meta position, the Hammett constant (σ_meta) primarily reflects the inductive effect of the group. The tert-butyl group is weakly electron-donating, and its effect can be quantified through Hammett plots, which correlate the logarithm of reaction rates or equilibrium constants with the Hammett constant. annualreviews.orgwitpress.com A negative rho (ρ) value in a Hammett plot for a reaction indicates that the reaction is favored by electron-donating groups. witpress.com For instance, the reaction of substituted toluenes with hydroxyl (OH) radicals and nitrate (B79036) (NO3) radicals shows negative ρ values, suggesting a polar transition state that is stabilized by electron-donating substituents. witpress.com

Thermochemical Analysis

Thermochemical analysis provides fundamental data on the stability and energy content of molecules.

Computational methods, particularly high-level ab initio calculations like the G4 method, have been used to determine the gas-phase enthalpy of formation (ΔHf°) of this compound. mdpi.commdpi.com These calculations are often performed in conjunction with experimental measurements to ensure accuracy. The G4 calculated heat of formation for this compound has been reported to be in good agreement with experimental values. mdpi.com

Experimental and computational thermochemical data for tert-butyl-substituted benzenes have been used to resolve inconsistencies in the literature and to recommend reliable enthalpy of formation values. acs.org Such studies often involve measuring enthalpies of reactions like isomerization and transalkylation and using these values in conjunction with Hess's Law to derive the enthalpies of formation of individual compounds. acs.org

Below is a table summarizing the experimental and calculated gas-phase enthalpy of formation for this compound.

| Compound | Experimental ΔHf° (kJ/mol) | G4 Calculated ΔHf° (kJ/mol) |

| This compound | -54 ± 2 | -53.94 |

Data from mdpi.com

This close agreement between the experimental and calculated values highlights the accuracy of modern computational thermochemistry methods. mdpi.com

Enthalpies of Formation and Reaction

The enthalpy of formation (ΔfH°) is a crucial thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For this compound, the standard enthalpy of formation for the gaseous phase has been determined through experimental and computational methods.

One referenced value for the gas-phase enthalpy of formation (ΔfH°gas) of this compound is -54.0 ± 2.0 kJ/mol, as determined by combustion calorimetry in unpublished work cited by the National Institute of Standards and Technology (NIST). nist.gov This value serves as a key experimental benchmark for theoretical models.

Recent computational studies have aimed to predict the enthalpy of formation of alkylbenzenes with high accuracy. A 2024 study employing a Group Contribution (GC) model reported good agreement between their model's calculated values and experimental data for 3- and 4-tert-butyltoluene. mdpi.com This agreement highlights the model's ability to accurately capture the energetic effects of the methyl and tert-butyl substituents on the benzene (B151609) ring when they are not in adjacent (ortho) positions. The study noted that for 2-tert-butyltoluene, a significant discrepancy arises due to the steric interaction between the neighboring methyl and tert-butyl groups, a factor that is not present in the meta-isomer, this compound. mdpi.com

The enthalpy of reaction (ΔrH°) for processes involving this compound, such as isomerization, is closely linked to the relative stabilities of the isomers, which are reflected in their enthalpies of formation. Studies on the isomerization of tert-butylbenzenes, catalyzed by chloroaluminate ionic liquids, have derived reaction enthalpies from the temperature dependence of equilibrium constants. acs.org These investigations provide insight into the thermodynamic landscape of the interconversion between different tert-butyltoluene isomers.

Table 1: Enthalpy of Formation Data for this compound

| Property | Value | Units | Method | Source |

| ΔfH°gas | -54.0 ± 2.0 | kJ/mol | Combustion Calorimetry | nist.gov |

Equilibrium Constant Determination

The determination of equilibrium constants (Keq) is fundamental to understanding the relative stability and distribution of isomers in a chemical system at equilibrium. For this compound, studies have focused on its isomerization and transalkylation reactions in the presence of a catalyst.

Research into the chemical equilibrium of mutual interconversions of tert-butylbenzenes has been conducted using chloroaluminate ionic liquids as a catalyst over a temperature range of 286 to 423 K. acs.org In these studies, the equilibrium between toluene, this compound, 4-tert-butyltoluene, and di-tert-butylbenzenes is established. The composition of the mixture at equilibrium is analyzed, typically by gas chromatography, allowing for the calculation of the equilibrium constants for the various isomerization and disproportionation (transalkylation) reactions. acs.org

For instance, the isomerization reaction between this compound and 4-tert-butyltoluene can be represented as:

This compound ⇌ 4-tert-butyltoluene

The equilibrium constant for this reaction provides a direct measure of the relative Gibbs free energy of the two isomers under the specified conditions. From the temperature dependence of these equilibrium constants, crucial thermodynamic data, such as the enthalpy of reaction (ΔrH°) and entropy of reaction (ΔrS°), can be determined using the van't Hoff equation. The enthalpies of these reactions, initially measured in the liquid phase, can be recalculated for the gaseous phase by using experimentally determined enthalpies of vaporization. acs.org

These studies not only quantify the relative stabilities of isomers like 3- and 4-tert-butyltoluene but also help to refine theoretical and computational models, such as those based on density functional theory (DFT), by providing robust experimental data for validation. acs.org

Table 2: Reactions Studied for Equilibrium Constant Determination

| Reaction Type | Reactants | Products | Catalyst System |

| Isomerization | This compound | 4-tert-butyltoluene | Chloroaluminate Ionic Liquids |

| Transalkylation | Toluene, Di-tert-butylbenzenes | This compound, 4-tert-butyltoluene | Chloroaluminate Ionic Liquids |

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. In the context of 3-tert-butyltoluene production, it is indispensable for assessing product purity and identifying isomers.

Gas Chromatography (GC) is a primary method for determining the purity of this compound and for the quantitative analysis of the product mixture from toluene (B28343) alkylation reactions. tcichemicals.comtcichemicals.com This technique separates volatile compounds based on their differential partitioning between a stationary phase within a column and a mobile gaseous phase. A flame ionization detector (FID) is commonly used for its high sensitivity to hydrocarbons.

Research studies utilize GC to monitor the conversion of toluene and the selectivity towards different tert-butyltoluene isomers (para-, meta-, and ortho-). researchgate.net For quantitative analysis, an internal standard, such as methyl benzoate, can be employed to ensure accuracy and precision. nih.gov The separation of closely related isomers is typically achieved using long capillary columns with specific stationary phases. For instance, a non-polar HP-5 column, which is a cross-linked 5% phenyl methyl silicone, has been effectively used for separating tert-butyl-substituted benzenes. acs.org The analysis time for a single run is typically short, often around 10 minutes, allowing for rapid process monitoring. nih.gov

Table 1: Representative Gas Chromatography (GC) Conditions for Tert-Butyltoluene Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Application | Isomer Analysis acs.org | Quantitative Analysis nih.gov | Workplace Air Monitoring nih.gov |

| Column Type | HP-5 (30 m x 0.32 mm, 0.25 µm film) | 15% FFAP/Chromosorb W/AW (2 m x 3 mm) | FFAP Capillary Column (30 m x 0.53 mm, 0.25 µm) |

| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |

| Temperature Program | 323 K for 180 s, then ramp 10 K/min to 523 K | Isothermal at 180°C | Not specified |

| Injector/Detector Temp. | Not specified | 250°C / 250°C | Not specified |

| Carrier Gas | Nitrogen | Not specified | Not specified |

| Internal Standard | None specified | Methyl benzoate | None specified |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the unambiguous identification of this compound and related compounds in a sample mixture. It couples the separation capabilities of GC with the detection power of mass spectrometry, which provides information about the molecular weight and structure of the analytes. nist.govmdpi.com

After components are separated by the GC column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound that serves as a "molecular fingerprint." For example, in the analysis of 3,5-di-tert-butyltoluene, the mass spectrum shows a characteristic top peak at an m/z of 189. nih.gov This technique is also used to identify reactants, intermediates, and by-products in the synthesis process, such as tert-butyl alcohol and tert-butyl chloride. indianchemicalsociety.com

Table 2: GC-MS Parameters and Mass Spectral Data for Toluene Derivatives

| Parameter | Condition for General Analysis scielo.org.mx | Mass Data for 3,5-Di-tert-butyltoluene nih.gov |

|---|---|---|

| GC Oven Program | 60°C (2 min), ramp 4°C/min to 100°C, ramp 10°C/min to 290°C (5 min) | Not specified |

| Carrier Gas | Helium at 1 mL/min | Not specified |

| Ionization Energy | 70 eV | Not specified |

| Mass Scan Range | 40 to 700 amu | Not specified |

| Key m/z Peaks | Not applicable | 189 (Top Peak), 57 (2nd Highest), 41 (3rd Highest) |

Spectroscopic and Diffraction Methods

Spectroscopic and diffraction techniques are essential for characterizing the solid catalysts used in the synthesis of this compound. They provide insights into the catalyst's chemical nature, crystalline structure, and active sites, which are critical determinants of its performance.

Fourier Transform Infrared (FT-IR) spectroscopy is a vital tool for the qualitative analysis of catalysts used in toluene alkylation. mdpi.comcjcatal.com It is used to identify functional groups on the catalyst surface and to study the nature and concentration of acid sites, which are crucial for the alkylation reaction. capes.gov.brlew.ro By using probe molecules that adsorb onto the catalyst surface, the type (Brønsted or Lewis) and strength of these acid sites can be determined. For instance, the adsorption of d3-acetonitrile followed by FT-IR analysis allows for the quantification of Brønsted and Lewis acid sites. capes.gov.br

Furthermore, in situ FT-IR studies can monitor the adsorption of reactants on the catalyst surface under reaction conditions. mdpi.comsemanticscholar.org For example, when toluene is adsorbed on a CsX zeolite catalyst, specific bands appear in the FT-IR spectrum corresponding to the C-C and C=C stretching vibrations of the aromatic ring (1596 and 1493 cm⁻¹) and the C-H stretching of the methyl group (2915 and 2865 cm⁻¹). mdpi.comsemanticscholar.org

Table 3: Characteristic FT-IR Bands for Adsorbed Toluene on a CsX Catalyst mdpi.comsemanticscholar.org

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| 3047 and 3019 | C-H of Aromatic Ring | Stretching |

| 2915 and 2865 | C-H of Methyl Group | Stretching |

| 1596 and 1493 | C-C and C=C of Aromatic Ring | Stretching |

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of catalytic materials. catalysis.blog By directing X-rays at a catalyst sample and measuring the angles and intensities of the diffracted beams, a unique diffraction pattern is generated. This pattern provides information about the crystal structure, phase composition, and average crystallite size. lew.rorsc.org

In the context of this compound synthesis, XRD is widely used to characterize zeolite and other solid acid catalysts. mdpi.comhep.com.cn It can confirm the successful synthesis of a specific zeolite framework (e.g., MFI, USY), assess the catalyst's crystallinity, and detect the presence of any crystalline impurities. lew.rohep.com.cn For example, in studies of tin-doped mordenite (B1173385) catalysts, XRD was used to verify the crystalline structure and was performed using a diffractometer with a Cu Kα radiation source, scanning in the 2θ range from 5° to 50°. lew.ro The technique is also used to confirm the structure of metal-loaded or core-shell nanoparticle catalysts, ensuring that the desired phases are present and that no unintended alloys have formed. mdpi.comacs.org

Surface and Porosity Characterization of Catalysts

The surface area and porous nature of a heterogeneous catalyst are critical to its performance, as they determine the number of accessible active sites and influence the diffusion of reactants and products.

Nitrogen physisorption, typically conducted at 77 K (the boiling point of liquid nitrogen), is the standard method for characterizing these properties. lew.ro The resulting nitrogen adsorption-desorption isotherm is analyzed using different models to extract key parameters:

BET (Brunauer-Emmett-Teller) Method : This model is applied to calculate the specific surface area of the material, which represents the total surface available for reaction. utm.my

BJH (Barrett-Joyner-Halenda) Method : This method is used to determine the pore size distribution and total pore volume from the desorption branch of the isotherm. lew.ro

Studies on catalysts for toluene alkylation, such as modified zeolites and mesoporous silicas (e.g., MCM-41), consistently report these values to correlate catalytic activity with physical structure. hep.com.cnmdpi.com For example, a high surface area and a well-defined mesoporous structure can enhance the interaction between reactants and the catalyst's active sites, leading to higher conversion rates. mdpi.com

Table 4: Textural Properties of Various Catalysts Used in Toluene Alkylation

| Catalyst | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

|---|---|---|---|

| Y Zeolite | 817 | Not specified | mdpi.com |

| SiO₂ | 473 | 0.77 | utm.my |

| Mesoporous Silica (MSN) | 851 | 1.08 | utm.my |

| MCM-41 | Not specified | up to 1.3 | mdpi.com |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and particle size of catalysts. asianpubs.orgnih.gov In the context of catalysts used for toluene alkylation, SEM analysis reveals the shape and texture of the catalyst particles. researchgate.netscispace.comou.edu For instance, studies on catalysts like Ti-Co-MCM-41 and various zeolites have utilized SEM to observe their microstructure. asianpubs.orgou.edu It has been noted that after loading active components, the fundamental morphology of the parent material, such as MCM-41, often remains unchanged. asianpubs.org In the case of tin-doped mordenite (SnMOR) catalysts, SEM has shown that the incorporation of tin can lead to a smoother surface and the formation of multi-layered particles. scispace.com

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is the standard for determining the specific surface area of porous materials, a critical factor in catalytic activity. micromeritics.comanton-paar.commalvernpanalytical.com A larger surface area generally provides more active sites for the reaction to occur. cbiore.id The BET analysis is typically performed using nitrogen gas as the adsorbate at cryogenic temperatures. malvernpanalytical.comwikipedia.org For materials with low surface areas, krypton gas is a suitable alternative. micromeritics.commalvernpanalytical.com In the synthesis of 4-tert-butyltoluene (B18130), a related isomer, it was found that loading heteropoly acid (HPW) onto an Hβ zeolite catalyst resulted in a decrease in the BET surface area from 492.5 to 379.6 m²/g. researchgate.net This change in surface area, along with pore size modification, played a role in the catalyst's selectivity. researchgate.net

| Catalyst | BET Surface Area (m²/g) | Pore Size (nm) |

| Hβ | 492.5 | 3.90 |

| HPW/Hβ | 379.6 | 3.17 |

Pyridine-Adsorbed Infrared Spectroscopy (Py-IR) for Acidity

Pyridine-Adsorbed Infrared Spectroscopy (Py-IR) is a widely used technique to differentiate between Brønsted and Lewis acid sites on a catalyst's surface. researchgate.netcsic.es The adsorption of pyridine (B92270), a basic probe molecule, results in characteristic infrared bands. scispace.comresearchgate.net The band at approximately 1545 cm⁻¹ is attributed to pyridinium (B92312) ions formed on Brønsted acid sites, while the band around 1450 cm⁻¹ corresponds to pyridine coordinated to Lewis acid sites. scispace.comcsic.es The intensities of these bands allow for the quantification of each type of acid site. csic.es Studies on tin-doped mordenite (SnMOR) catalysts for the tert-butylation of toluene have shown that the incorporation of tin enhances Lewis acidity. scispace.com Similarly, Py-IR has been used to characterize the acidity of various other catalysts, including those based on zeolites and alumina. researchgate.netacs.orgresearchgate.net

| Catalyst | Brønsted Acidity (mmol/g) | Lewis Acidity (mmol/g) | Total Acidity (mmol/g) |

| Z5-50 | 0.11 | 0.02 | 0.13 |

| Z5-50-B1 | 0.08 | 0.04 | 0.12 |

| Z5-75 | 0.09 | 0.02 | 0.11 |

Ammonia (B1221849) Temperature Programmed Desorption (NH3-TPD) for Acidity

Ammonia Temperature Programmed Desorption (NH3-TPD) is another crucial technique for evaluating the total acidity and the distribution of acid strength on a catalyst. micromeritics.comrsc.org The method involves saturating the catalyst with ammonia and then heating it at a controlled rate. ou.educbiore.id The temperature at which ammonia desorbs correlates with the strength of the acid sites. researchgate.net For instance, in the study of Fe-modified Cs ion-exchanged X zeolite catalysts for toluene alkylation, a major desorption peak around 210 °C indicated the presence of moderately strong acid sites. researchgate.net The total amount of desorbed ammonia provides a measure of the total acid site density. acs.orgcbiore.id This technique has been applied to various catalysts, including zeolites and metal-doped materials, to understand how modifications affect their acidic properties and, consequently, their catalytic performance in reactions like toluene butylation. researchgate.netresearchgate.net

| Catalyst | NH3 Desorption Peak Temperature (°C) | Acid Site Strength |

| CsX | ~210 | Moderate |

| 0.15 Fe/CsX-I | Slightly higher than 210 | Moderate |

Thermogravimetric (TG) Analysis

Thermogravimetric (TGA) analysis is employed to study the thermal stability of catalysts and to quantify coke deposition on used catalysts. nih.govmdpi.com The analysis involves monitoring the change in mass of a sample as a function of temperature. wikipedia.org For fresh catalysts, weight loss at lower temperatures (below 200 °C) is typically due to the removal of physically adsorbed water, while weight loss at higher temperatures can be attributed to the decomposition of catalyst precursors or the loss of structural water. mdpi.com In the case of used catalysts, weight loss at high temperatures (e.g., 350-800 °C) often indicates the combustion of coke deposits, which can cause catalyst deactivation. mdpi.com TGA has been used to assess the stability and coke formation on catalysts used in the synthesis of p-tert-butyltoluene and other alkylated aromatics. mdpi.comresearchgate.net

| Catalyst Condition | Temperature Range (°C) | Weight Loss (%) | Attributed Cause |

| Fresh | < 200 | ~7 | Loosely bonded water |

| Fresh | 200-400 | ~2 | Strongly bonded water |

| Used | < 200 | ~12 | Loosely bonded water |

| Used | 200-400 | ~3 | Strongly bonded water |

| Used | 350-800 | Variable | Coke decomposition |

Environmental Monitoring and Trace Detection Methods

The detection of this compound in environmental samples is important for monitoring potential contamination. Headspace Gas Chromatography (HS-GC) is a sensitive and widely used method for this purpose.

Head Space Gas Chromatography (HS-GC)

Head Space Gas Chromatography (HS-GC) is a technique used for the analysis of volatile organic compounds (VOCs) in solid or liquid samples. murdoch.edu.au In this method, the sample is sealed in a vial and heated, allowing volatile components to partition into the gas phase (headspace) above the sample. kovalent.se A portion of this headspace gas is then injected into a gas chromatograph for separation and detection, often by a mass spectrometer (GC-MS). researchgate.net This technique is particularly useful for determining the concentration of compounds like tert-butyltoluene in water samples. ospar.org For instance, HS-GC has been used to measure the concentration of 4-tert-butyltoluene in the inflow and outflow of sewage treatment plants. ospar.org The method can be optimized by adjusting parameters such as incubation temperature and time to achieve low detection limits. kovalent.seresearchgate.net

| Parameter | Optimized Condition |

| Heating Procedure | 50°C for 4 min, then to 170°C at 15°C/min |

| Equilibrium Temperature | 60°C |

| Equilibrium Time | 5 min |

| Injection Time | 0.5 min |

| Detection Limits | 1.8 - 3.3 µg L⁻¹ |

Applications in Advanced Chemical Synthesis and Materials Science

Precursor in Fine Chemical Synthesis

As a key building block, 3-tert-butyltoluene is instrumental in the production of fine chemicals, which are pure, single substances produced in limited quantities and sold on the basis of their specific chemical and physical properties. Its applications span across pharmaceuticals, agrochemicals, and fragrances. guidechem.comresearchgate.net

The synthesis of pharmaceutical intermediates represents a significant application of this compound. guidechem.comcymitquimica.com It serves as a precursor in the creation of more complex molecules that are the active pharmaceutical ingredients (APIs) in various drugs. benchchem.com For instance, derivatives of this compound are utilized in the development of new pharmaceutical compounds. benchchem.combenchchem.com The tert-butyl group can influence a molecule's reactivity and its ability to bind to specific enzymes or receptors within the body. benchchem.com

One notable example is the use of this compound in the synthesis of 3-tert-butylbenzoic acid, a compound that is being researched for its potential as a building block in drug development. benchchem.com Furthermore, chlorinated derivatives of this compound, such as 2,3,6-trichloro-4-tert-butyltoluene, also act as chemical intermediates in the synthesis of pharmaceuticals. ontosight.ai

In the field of agriculture, this compound is a precursor for various agrochemicals, including pesticides and herbicides. guidechem.comresearchgate.net The compound and its derivatives are used to create active ingredients that protect crops from pests and unwanted vegetation. For example, this compound can be used in the synthesis of fenpropimorph, a morpholine (B109124) fungicide. google.com Additionally, the oxidation product of its isomer, p-tert-butyltoluene, p-tert-butylbenzoic acid, is an important organic intermediate used in the production of agricultural chemicals. google.com The structural features of this compound contribute to the efficacy and selectivity of the final agrochemical product.

Research has also explored the synthesis of fungicidal compounds starting from this compound. A study detailed the reaction of methyl 2-chloro-2-oxacetate with this compound to generate intermediates that were further processed to create (Z/E)-methyl-2-(4-tert-butyl-2-methyl phenyl)-2-(methoxyimino)acetates, which were then brominated to produce other intermediates with potential fungicidal activity. sioc-journal.cn

This compound plays a role in the fragrance industry, primarily as a precursor to synthetic musks. guidechem.comnih.gov Synthetic musks are aromatic compounds that mimic the scent of natural musk, a substance historically obtained from animals. One of the earliest synthetic musks, musk ketone, was derived from the nitration of tert-butyltoluene. publisherspanel.com

Specifically, this compound's isomer, p-tert-butyltoluene, is a key starting material for the synthesis of p-tert-butylbenzaldehyde, an important intermediate for the fragrance Lilial®. wordpress.comdoingsts.com The process often involves the electrochemical oxidation of p-tert-butyltoluene. wordpress.com Another significant fragrance, musk ambrette, is synthesized through a multi-step process that can involve tert-butyltoluene derivatives. nih.govgoogle.com The nitration of tert-butylated compounds, including derivatives of toluene (B28343), has been a historical method for producing various nitro musks. nih.govpublisherspanel.com

Monomer and Polymer Additive Applications

Beyond its role in fine chemical synthesis, this compound and its isomers are utilized in the field of materials science, particularly in the production and modification of polymers. guidechem.comresearchgate.net

The derivatives of this compound are used in the manufacturing of high-performance polymers and resins. benchchem.combenchchem.com For instance, p-tert-butylbenzoic acid, which can be produced from p-tert-butyltoluene, is used as a modifying additive for polymeric plastics, including improving the properties of alkyd resins. researchgate.netpenpet.com It also acts as a nucleating agent for polypropylene. penpet.com

Furthermore, novel polyimides with high solubility and thermal stability have been synthesized using diamine monomers derived from tert-butyltoluene. researchgate.netresearchgate.net These polyimides can be used to enhance the toughness and impact resistance of epoxy resins without causing phase separation. researchgate.net

Derivatives of tert-butyltoluene also function as polymerization regulators, helping to control the molecular weight of polymers during their synthesis. researchgate.netresearchgate.net For example, p-tert-butylbenzoic acid is used as a chain-stop agent in the production of polyesters, effectively regulating the size of the polymer molecules. penpet.com This control over molecular weight is crucial for achieving the desired physical and mechanical properties in the final polymer product.

Role as a Synthetic Reagent in Functionalization Reactions

This compound, also known as 1-tert-butyl-3-methylbenzene, serves as a valuable starting material and intermediate in advanced chemical synthesis due to the specific reactivity conferred by its substitution pattern. The presence of both an activating methyl group and a sterically bulky tert-butyl group on the aromatic ring influences the regioselectivity of various functionalization reactions. Its role as a synthetic reagent is particularly notable in electrochemical processes and in the synthesis of specialized aldehydes and carboxylic acids. guidechem.comgoogle.com It is a key precursor for producing fine chemicals and materials where the specific meta-substitution pattern is required. guidechem.com

Electrochemical Oxidation: A Pathway to Aldehyde Derivatives

The electrochemical methoxylation of this compound is typically conducted in an undivided capillary gap cell using graphite (B72142) electrodes. google.comgoogle.com The process involves the use of an electrolyte, often methanol (B129727) with a conductive salt like sulfuric acid, at controlled temperatures and current densities. google.comgoogle.com Research has demonstrated that these methods can produce the desired acetal (B89532) with high selectivity, which can then be hydrolyzed to the corresponding aldehyde, a valuable intermediate in the fragrance and pharmaceutical industries. guidechem.comgoogle.com

Below is a data table summarizing findings from electrochemical methoxylation experiments.

| Starting Material(s) | Reaction Type | Key Reagents & Conditions | Primary Product(s) | Reported Yield | Source |

|---|---|---|---|---|---|

| This compound | Anodic Methoxylation | Methanol, Sulfuric Acid (conductive salt), 45°C, Current Density: 34 mA/cm², Graphite Electrodes | 3-tert-Butylbenzaldehyde (B1365090) Dimethyl Acetal, 3-tert-Butylbenzyl Methyl Ether | 30% total yield (acetal and ether) | google.comgoogle.com |

| This compound and Dimethyl Phthalate | Paired Electrosynthesis (Anodic Oxidation) | Electrochemical cell | tert-Butylbenzaldehyde Dimethylacetal (Anode) and Phthalide (Cathode) | Combined electrochemical yield of 180% | beilstein-journals.org |

Synthesis of Functionalized Aromatics

Beyond electrochemical methods, this compound is a precursor for other functionalized molecules. It can be used as a starting material for the synthesis of compounds such as 3-tert-butylbenzaldehyde and 3-(tert-butyl)benzoic acid. guidechem.com These derivatives are important building blocks for agrochemicals, pharmaceuticals, and polymers. guidechem.com

The tert-butylation of toluene itself is a key industrial reaction. While often aimed at producing the para-isomer (4-tert-butyltoluene), the process can yield a mixture of isomers, including this compound. researchgate.net In some synthetic pathways, this compound can undergo further alkylation to produce more complex structures, such as 3,5-di-t-butyltoluene, demonstrating its utility as a foundational block for multi-substituted aromatic compounds. researchgate.net The synthesis proceeds via an electrophilic substitution mechanism where the dehydration of a tert-butyl source, like tert-butanol (B103910), forms a tert-butyl carbocation that then reacts with the toluene ring. researchgate.net

Environmental Fate and Transport Studies

Persistence and Biodegradation Potential

3-tert-Butyltoluene is considered to be potentially persistent in the environment as it is not readily biodegradable. ospar.org In standard screening tests, its biodegradation is limited. ospar.org For substances that are not readily biodegradable, their half-life in the environment is considered indefinite in the absence of more specific simulation test data. ospar.org

Bioaccumulation Assessment

The potential for a substance to bioaccumulate is often initially assessed using its octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a tendency for the chemical to partition into fatty tissues of organisms. The Log Kow for this compound has been reported to be in the range of 4.35 to 5.84, indicating a high potential for bioaccumulation. nih.govepa.gov